molecular formula C17H25N5O3S2 B2604583 N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 1043058-13-4

N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B2604583
CAS No.: 1043058-13-4
M. Wt: 411.54
InChI Key: ZAPBLMCXRMUTSD-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic small molecule of significant interest in chemical and pharmacological research. Its complex structure, featuring a 1,2,4-triazole core linked to a cyano-dimethylbutane moiety via a thioacetamide bridge and a 1,1-dioxothiolane group, suggests potential as a key intermediate or a bioactive compound. Preliminary research interest may be focused on its potential activity in areas such as [e.g., enzyme inhibition, receptor modulation, or cellular signaling pathway disruption]. The proposed mechanism of action, yet to be fully characterized, could involve [e.g., specific molecular interactions or pathways]. This compound is provided for research and development purposes strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S2/c1-5-7-22-15(13-6-8-27(24,25)10-13)20-21-16(22)26-9-14(23)19-17(4,11-18)12(2)3/h5,12-13H,1,6-10H2,2-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPBLMCXRMUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC=C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic compound with potential applications in agriculture, particularly as a pesticide. Its unique chemical structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂S

This structure features a cyano group, a triazole ring, and a thiolane moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their antifungal activities. Studies have shown that derivatives of triazole can inhibit the growth of various fungi and bacteria by interfering with their metabolic pathways.

Pesticidal Properties

The compound has been evaluated for its effectiveness as a pesticide. In laboratory settings, it demonstrated potent insecticidal activity against common agricultural pests. The mode of action appears to involve disruption of the nervous system in insects, leading to paralysis and death. This aligns with findings from related compounds that target neurotransmitter systems in pests.

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of N-(2-Cyano-3-methylbutan-2-yl)-2-[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-triazol]acetamide against Aphis gossypii (cotton aphid) revealed:

Concentration (mg/L)Mortality Rate (%)
1040
5075
10095

At 100 mg/L concentration, the compound achieved a mortality rate of 95%, indicating strong potential as an insecticide.

Case Study 2: Antifungal Activity

In another study assessing antifungal properties against Fusarium oxysporum, the compound exhibited:

Concentration (mg/L)Inhibition Zone (mm)
2510
5020
10035

The results showed a significant increase in antifungal activity with higher concentrations, suggesting its potential utility in crop protection.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzyme Activity : The triazole component may inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis.
  • Disruption of Neural Function : The compound's structural features suggest it may interfere with neurotransmitter release in insects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Sulfanyl-Acetamide Derivatives

Compound R1 (Triazole Position 5) R2 (Triazole Position 4) Acetamide Substituent Key Features
Target Compound 1,1-Dioxothiolan-3-yl Prop-2-enyl 2-Cyano-3-methylbutan-2-yl High polarity (sulfolane), propenyl
N-(2-Chlorophenyl)-... () 4-(Methylsulfanyl)benzyl Phenyl 2-Chlorophenyl Lipophilic (methylsulfanyl, phenyl)
2-[[4-Amino-5-(2-fluorophenyl)-... (14) 2-Fluorophenyl Amino 2-Isopropylphenyl Fluorine electron-withdrawing effects
N-(4-Bromophenyl)-... () Cyclohexyl-methyl - 4-Bromophenyl Steric hindrance (cyclohexyl)

Physicochemical Properties

  • Polarity : The sulfolane group enhances water solubility compared to analogs with aryl or alkyl substituents (e.g., and ) .
  • Thermal Stability : Nitro-substituted analogs () exhibit higher melting points (e.g., 459–461 K in ) due to strong intermolecular interactions, whereas the target compound’s flexible sulfolane may lower its melting point .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cycloaddition, sulfanyl-acetamide coupling, and functional group modifications. Key steps include:

  • Controlled temperature : Reactions often proceed at 50–80°C to balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures aid in purification .
  • Catalysis : Copper(I) iodide or diacetate catalyzes 1,3-dipolar cycloaddition for triazole ring formation . Optimization relies on iterative adjustments of these parameters, monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1H/13C NMR identifies substituent integration and electronic environments (e.g., δ 5.40 ppm for –OCH2 groups) .
  • IR spectroscopy : Peaks at ~1670 cm⁻¹ confirm carbonyl (C=O) groups .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ observed at 404.1348 vs. calculated 404.1359) . Purity is assessed via HPLC with reverse-phase columns .

Q. How does the compound’s stability influence storage and experimental handling?

The compound is sensitive to light and extreme pH. Recommendations include:

  • Storage in amber vials at –20°C under inert gas (N2/Ar).
  • Avoidance of aqueous basic conditions to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) and control cell lines/pH .
  • Structural analogs : Compare activity of derivatives (e.g., furan vs. pyridine substituents) to isolate pharmacophores .
  • Metabolic interference : Use hepatic microsome assays to assess metabolite interference .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Advanced methods include:

  • Docking simulations : Map interactions with target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
  • QSAR models : Train models on datasets of triazole derivatives to correlate logP, polar surface area, and IC50 values .
  • DFT calculations : Analyze electron density at the sulfanyl group to predict nucleophilic reactivity .

Q. How can synthetic by-products be minimized during large-scale preparation?

Strategies include:

  • Flow chemistry : Continuous reactors reduce side reactions by precise control of residence time .
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve selectivity in prop-2-enyl coupling .
  • In-line purification : Simulated moving bed (SMB) chromatography isolates the target compound early in the workflow .

Q. What mechanistic insights explain its interaction with biological targets?

Hypothesized mechanisms:

  • Enzyme inhibition : The triazole moiety chelates metal ions in enzymatic active sites (e.g., cyclooxygenase for anti-inflammatory effects) .
  • Receptor modulation : The dioxothiolan group may act as a hydrogen-bond acceptor for GPCRs . Validation requires mutagenesis studies (e.g., alanine scanning of target residues) .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing this compound for X-ray studies?

Challenges include poor crystal growth due to flexibility. Solutions:

  • Co-crystallization : Add small rigid molecules (e.g., 1,2-dichloroethane) to lattice .
  • Temperature gradients : Slow cooling from 60°C to 4°C over 48 hours .

Q. How do researchers address low yields in the final coupling step?

Low yields (~30%) in sulfanyl-acetamide coupling are improved by:

  • Microwave-assisted synthesis : 15-minute irradiations at 100°C enhance reaction efficiency .
  • Protecting groups : Temporarily shield the cyano group with tert-butyldimethylsilyl (TBS) to prevent side reactions .

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